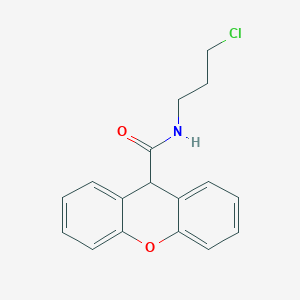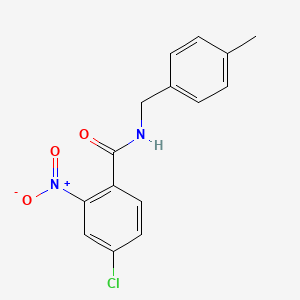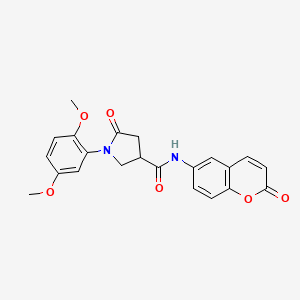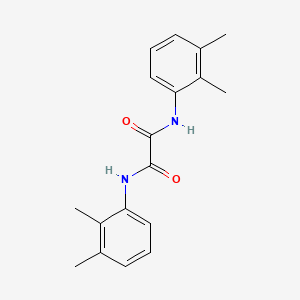
N-(3-chloropropyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloropropyl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-chloropropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of xanthone derivatives.
Reduction Reactions: Formation of the corresponding amine.
Scientific Research Applications
N-(3-chloropropyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with cellular components through its functional groups. For example, the carboxamide group can form hydrogen bonds with proteins or nucleic acids, while the xanthene moiety can intercalate into DNA or interact with cellular membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropropyl)trimethoxysilane
- 1-(3-chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- (3-chloropropyl)-trimethoxysilane
Uniqueness
N-(3-chloropropyl)-9H-xanthene-9-carboxamide is unique due to its combination of the xanthene moiety and the 3-chloropropyl group. This structural feature imparts specific chemical and physical properties, such as fluorescence and reactivity towards nucleophiles, which are not commonly found in other similar compounds. Additionally, the presence of the carboxamide group allows for potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
N-(3-chloropropyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H16ClNO2/c18-10-5-11-19-17(20)16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-4,6-9,16H,5,10-11H2,(H,19,20) |
InChI Key |
QBVBEYWDEZSVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11022630.png)
![3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11022641.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B11022643.png)
![1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B11022645.png)
![4'-Methoxy[1,1'-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate](/img/structure/B11022647.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11022651.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11022658.png)
![methyl 5-(2-methylpropyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11022659.png)


![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11022674.png)
![N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B11022685.png)
